

6,8-Dibromo-triazolo[1,5-a]pyrazine molecular weight

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Compound of Interest

Compound Name: 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

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An In-Depth Technical Guide to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug development. As a bioisostere of the natural purine ring system, this scaffold has been explored for a multitude of therapeutic applications, including the development of treatments for cancer, infectious diseases, and neurological disorders.[2][4] The strategic placement of nitrogen atoms within its fused ring structure imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold for interacting with various biological targets.

This guide focuses on a key derivative, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine. The introduction of two bromine atoms onto the pyrazine ring transforms the core scaffold into a highly versatile building block. These bromine atoms serve as reactive handles for a wide array of cross-coupling reactions, enabling the systematic and modular synthesis of extensive compound libraries. This document provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic and characterization workflow, and explores its strategic application in modern drug discovery programs, offering researchers and drug development professionals a practical guide to leveraging this potent chemical tool.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a stable, solid compound under standard laboratory conditions, though storage under an inert atmosphere is recommended to ensure long-term integrity.[5] Its key identifiers and computed properties are summarized below.

Property	Value	Source
Molecular Weight	277.90 g/mol	[1][5][6][7]
Molecular Formula	C ₅ H ₂ Br ₂ N ₄	[1][5][6][8]
CAS Number	944709-42-6	[1][5]
IUPAC Name	6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine	[1]
Canonical SMILES	C1=C(N=C(C2=NC=NN21)Br)Br	[1]
Appearance	Solid	[8]
Purity (Typical)	≥97%	[6][8]
Monoisotopic Mass	275.86462 Da	[1]

Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is not readily available in peer-reviewed literature. However, a logical and efficient synthetic route can be devised based on established methodologies for constructing the triazolo[1,5-a]pyrimidine core (a close analogue) and standard bromination techniques for electron-deficient heterocycles.[2][9]

Proposed Retrosynthetic Strategy

The synthesis can be approached via a two-step process: first, the construction of the parent[1][2][3]triazolo[1,5-a]pyrazine core, followed by a regioselective dibromination. The core is

typically formed via the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl equivalent. For the pyrazine ring, a suitable precursor would be a di-electrophilic pyrazine derivative or a related acyclic precursor that can undergo cyclization. A more direct approach, however, involves the bromination of the pre-formed heterocyclic core.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is a conceptual, field-proven approach. Researchers should perform initial small-scale trials to optimize reaction conditions, such as temperature, reaction time, and stoichiometry.

Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine

The condensation of 3-amino-1,2,4-triazole with malondialdehyde or a synthetic equivalent is a common method for forming the fused pyrimidine ring.[2] A similar strategy can be adapted here.

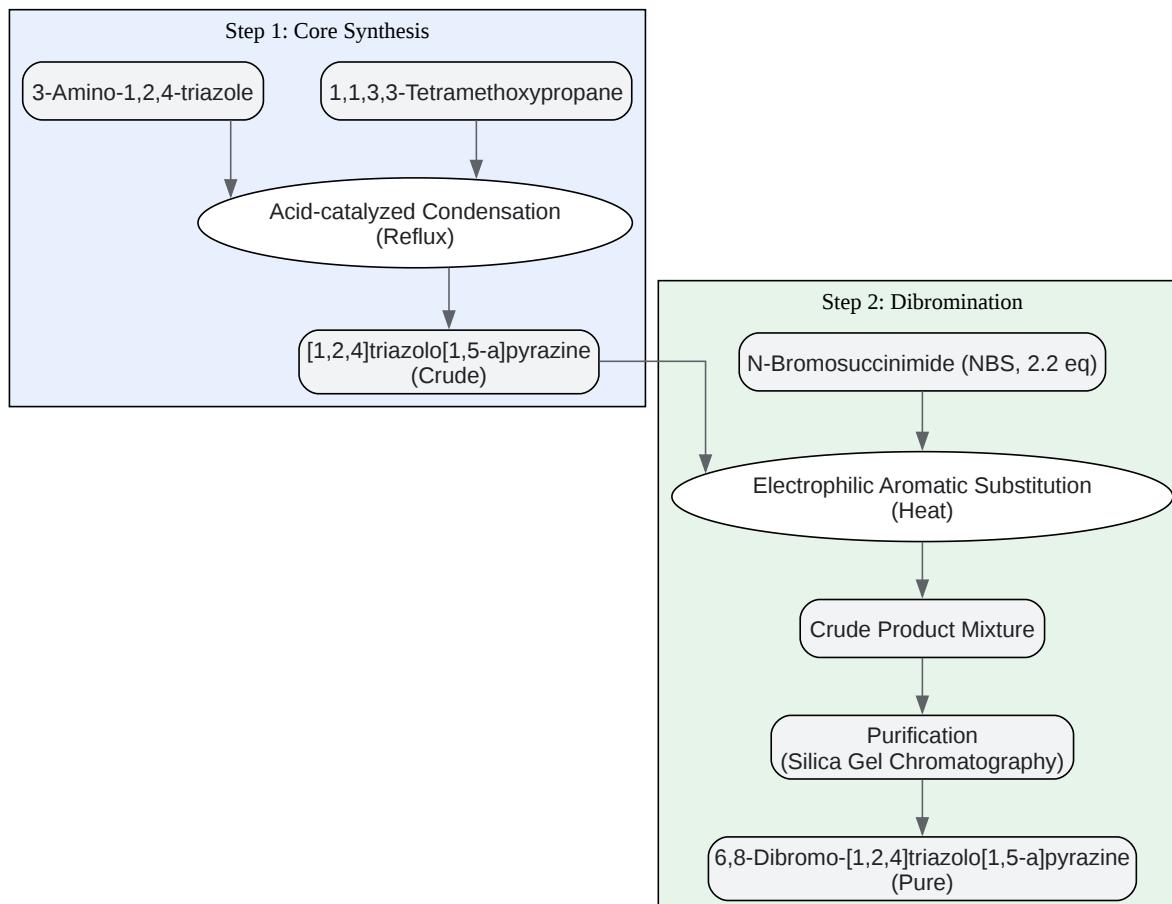
- **Reaction Setup:** To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (a stable precursor to malondialdehyde, 1.1 eq).
- **Acid Catalysis:** Add a catalytic amount of a strong acid (e.g., concentrated HCl) to facilitate the hydrolysis of the acetal and the subsequent condensation reaction.
- **Cyclization:** Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude[1][2][3]triazolo[1,5-a]pyrazine.

Step 2: Dibromination of the Heterocyclic Core

The electron-deficient nature of the pyrazine ring requires robust bromination conditions. The 6 and 8 positions are electronically activated for electrophilic substitution relative to the 5 and 7 positions.

- Reagent Selection: N-Bromosuccinimide (NBS) is a reliable source of electrophilic bromine. For a more environmentally benign approach, an in-situ generated BrOH from a bromide-bromate couple in an aqueous acidic medium can be employed.[9]
- Reaction Setup: Dissolve the crude[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) from Step 1 in a suitable solvent like acetonitrile or a chlorinated solvent.
- Bromination: Add NBS (2.2 eq) portion-wise to the solution at room temperature. The reaction may require heating to 50-70 °C for several hours to drive it to completion.
- Monitoring and Work-up: Monitor the reaction progress by LC-MS, looking for the disappearance of the starting material and mono-brominated intermediate, and the appearance of the dibrominated product mass.
- Purification: Once complete, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Extract the product into an organic solvent, wash with brine, and dry. The crude product should be purified by column chromatography on silica gel to yield 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a pure solid.

Synthesis Workflow Diagram

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Caption: Proposed two-step synthesis of the target compound.

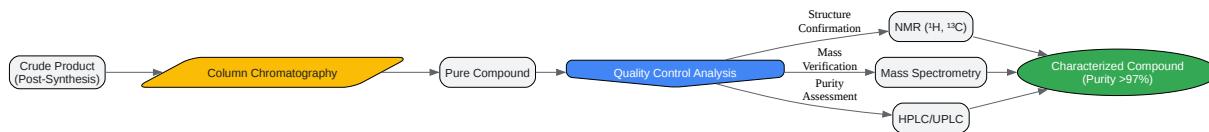
Spectroscopic Characterization and Quality Control

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing brominated heterocyclic compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Technique	Expected Result / Key Feature
¹ H NMR	Two singlets in the aromatic region (approx. 8.0-9.0 ppm), corresponding to the protons at the C5 and C2 positions. The absence of signals for C6-H and C8-H confirms substitution.
¹³ C NMR	Five distinct signals for the five carbon atoms in the molecule. Two signals will be significantly shifted due to the direct attachment of bromine atoms.
Mass Spec (EI/ESI)	A characteristic isotopic cluster for a dibrominated compound. Expect major peaks at m/z corresponding to [M] ⁺ , [M+2] ⁺ , and [M+4] ⁺ in an approximate 1:2:1 ratio due to the natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes.
HPLC/UPLC	A single major peak under optimized conditions, with purity typically >97% by peak area integration.

Characterization Workflow

The process ensures that the final compound meets the structural and purity requirements for subsequent applications.

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Caption: Workflow for purification and quality control analysis.

Strategic Applications in Drug Discovery

The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile intermediate for library synthesis. The two bromine atoms are orthogonal reactive sites that can be functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions.

Role as a Versatile Chemical Scaffold

- Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
- Buchwald-Hartwig Amination: Reaction with amines to install diverse amino substituents.
- Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.
- Stille Coupling: Reaction with organostannanes.

This modularity allows for the rapid generation of a large number of analogues from a single, common intermediate, which is a cornerstone of modern medicinal chemistry. By systematically varying the substituents at the 6- and 8-positions, chemists can fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

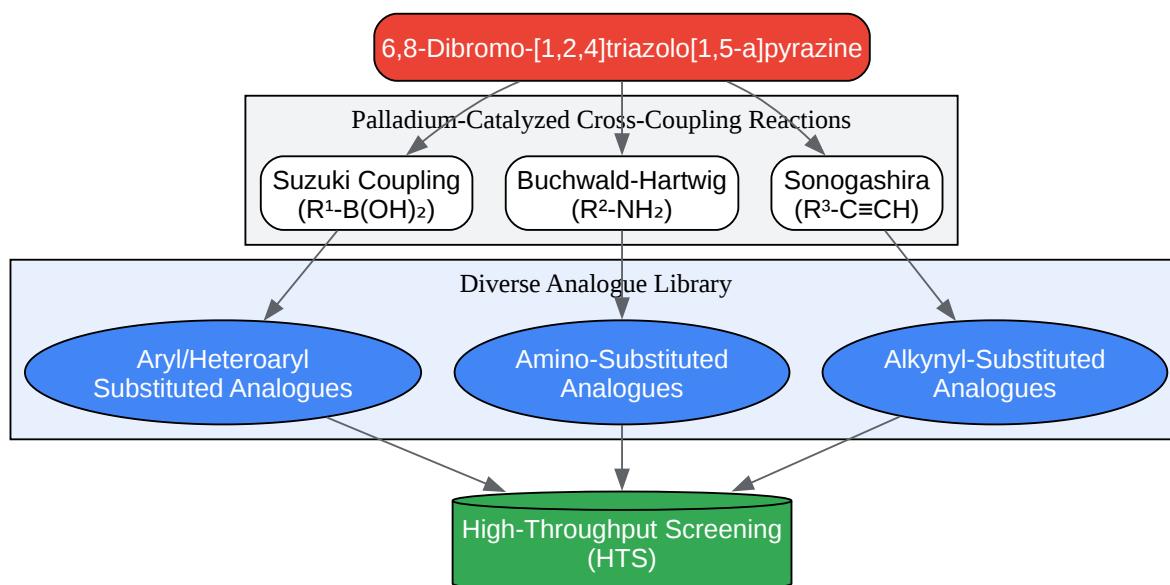
Potential Therapeutic Avenues

The broader class of triazolopyrazines and their isosteres have shown promise in several therapeutic areas:

- Oncology: As kinase inhibitors, such as inhibitors of c-Met, which is implicated in various cancers.[13] The scaffold can act as a hinge-binding motif.
- Infectious Diseases: Derivatives have been investigated as antimalarial agents, highlighting their potential against parasitic diseases.[14]
- Neuroscience: The scaffold has been used to develop agents that modulate central nervous system targets.[2]

Library Synthesis Workflow

The diagram below illustrates how the dibromo-scaffold serves as a central hub for creating a diverse chemical library for high-throughput screening.



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Caption: Use of the scaffold in parallel synthesis for library generation.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a single chemical entity; it is a strategic platform for innovation in drug discovery. Its stable, purine-like core combined with two versatile reactive sites provides an ideal starting point for the exploration of vast chemical space. By enabling the efficient, modular synthesis of diverse compound libraries, it empowers medicinal chemists to rapidly develop structure-activity relationships and identify novel drug candidates against a wide range of biological targets. This guide has provided the fundamental chemical knowledge, a practical synthetic framework, and the strategic context necessary for researchers to fully exploit the potential of this powerful building block in their research endeavors.

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